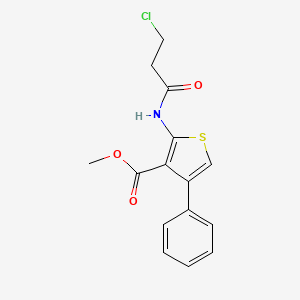

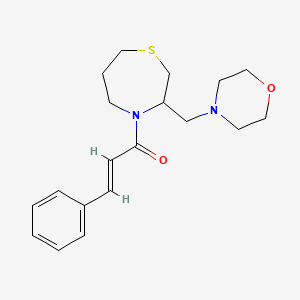

![molecular formula C15H15NO2S B2429207 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine CAS No. 1256257-07-4](/img/structure/B2429207.png)

3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine, also known as Methylbenzoylthienopyran-2-amine, is a member of the thienopyran family of compounds. It is an important synthetic intermediate in the synthesis of various drugs and pharmaceuticals. This compound has been studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Michael Addition and Synthesis of Pyrans

A study by Bakhouch et al. (2015) demonstrated the Michael addition of active methylene compounds to related chemical structures, leading to the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates and similar compounds. This process is significant in organic synthesis, particularly for thieno pyrans (Bakhouch et al., 2015).

Pyrazolopyrimidine and Triazine Derivatives

The work of Rateb (2014) explored the reactions of related compounds with active methylene compounds to form pyridopyrazolopyrimidine derivatives. This research is crucial in the development of novel organic compounds with potential applications in medicinal chemistry (Rateb, 2014).

Substituted 2-Aminobenzo[b]pyrans

Shestopalov et al. (2003) described the synthesis of substituted 2-aminobenzo[b]pyrans, demonstrating the versatility of thieno pyrans in synthesizing various organic compounds. Their work contributes to the broader understanding of such compounds in chemical synthesis (Shestopalov et al., 2003).

Fluorescent Properties of Thieno[3,2-c]pyrans

A study by Sahu et al. (2014) investigated the fluorescent properties of a series of thieno[3,2-c]pyrans. They found that these compounds exhibit substituent-dependent fluorescence, indicating potential applications in materials science, particularly in the development of fluorescent materials (Sahu et al., 2014).

Catalytic Synthesis of Pyran and Pyrazole Derivatives

Maleki and Ashrafi (2014) developed an efficient method for synthesizing 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans and related compounds using a novel catalyst. This research highlights the role of thieno pyrans in facilitating the synthesis of complex organic molecules (Maleki & Ashrafi, 2014).

Synthesis of Diazepines and Pyrimidines

El-Kashef et al. (2007) and Dabaeva et al. (2011) contributed to the field by synthesizing pyrrolobenzo[b]thieno[1,4]diazepines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives, respectively. Their research opens avenues for the development of new chemical entities with potential pharmacological applications (El-Kashef et al., 2007; Dabaeva et al., 2011).

Biological and Pharmaceutical Applications

Research by Altalbawy (2013) and Ryzhkova et al. (2020) explored the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives. These studies are significant for their potential applications in developing new antimicrobial agents (Altalbawy, 2013; Ryzhkova et al., 2020).

Mechanism of Action

Target of Action

Similar compounds, such as 2-amino-4h-benzo[b]pyrans, have been synthesized and studied for their bioactive properties . These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Biochemical Pathways

For instance, 2-amino-4H-benzo[b]pyrans have been reported to exhibit antioxidant properties . The downstream effects of these interactions would depend on the specific targets and pathways involved.

properties

IUPAC Name |

(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-18-8-12(11)19-15(13)16/h2-5H,6-8,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXLMJZPIFTEMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCOC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)

![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)

![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)

![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)

![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)

![6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2429145.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2429147.png)